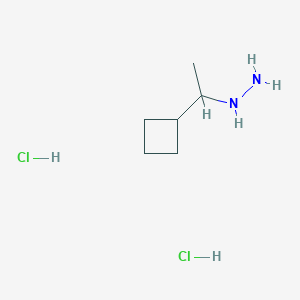

![molecular formula C16H10ClN3OS3 B2577332 3-氯-N-(2-甲硫基-[1,3]噻唑并[4,5-g][1,3]苯并噻唑-7-基)苯甲酰胺 CAS No. 477503-25-6](/img/structure/B2577332.png)

3-氯-N-(2-甲硫基-[1,3]噻唑并[4,5-g][1,3]苯并噻唑-7-基)苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of similar compounds involves the reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido . High-resolution mass spectra were recorded using a Waters Xevo G2-XS QTof mass spectrometer in ESI mode .Molecular Structure Analysis

The presence of the benzothiazole and thiazolo[4,5-g][1,3]benzothiazole moieties suggests a potential role in targeting enzymes or receptors involved in cellular processes. The fluorine atoms and the amide group could further influence the molecule’s properties and interactions with biological targets.Chemical Reactions Analysis

The IR spectrum, 1H NMR spectrum, and 13C NMR spectrum provide detailed information about the chemical reactions of the compound .Physical And Chemical Properties Analysis

The IR spectrum, 1H NMR spectrum, and 13C NMR spectrum provide detailed information about the physical and chemical properties of the compound .科学研究应用

合成和化学性质

3-氯-N-(2-甲硫基-[1,3]噻唑并[4,5-g][1,3]苯并噻唑-7-基)苯甲酰胺是一类化合物的组成部分,该类化合物因其独特的化学性质和合成应用而受到探索。例如,具有结构相似性的化合物已通过绿色化学方法合成,利用水作为最佳反应介质,这符合绿色化学的原则,因为产率几乎是定量的,并且工艺对环境友好 (Horishny & Matiychuk, 2020)。此外,促凋亡的吲达帕胺衍生物的合成(与所讨论的化合物具有结构基序)已在抗癌研究中显示出显着的潜力,特别是通过抑制黑色素瘤细胞系 (Yılmaz et al., 2015)。

药理学和生物学应用

3-氯-N-(2-甲硫基-[1,3]噻唑并[4,5-g][1,3]苯并噻唑-7-基)苯甲酰胺的结构框架有利于药理学修饰和研究。该化合物的衍生物已被评估其抗菌活性,证明了这些稠合杂环的生物学潜力,可以作为产生新候选药物的治疗先导 (Kale & Mene, 2013)。此外,由苯环取代的化合物合成的含有噻唑烷和二氢噻唑环的新型杂芳基喹啉表明在开发新的药理学剂方面具有潜在应用 (Aleqsanyan & Hambardzumyan, 2021)。

材料科学和超分子化学

与 3-氯-N-(2-甲硫基-[1,3]噻唑并[4,5-g][1,3]苯并噻唑-7-基)苯甲酰胺结构相关的化合物已在材料科学的背景下得到探索,特别是在超分子凝胶剂的开发中。例如,N-(噻唑-2-基)苯甲酰胺衍生物的合成和表征揭示了甲基官能团和非共价相互作用在凝胶化行为中的作用,这对于设计具有特定性质的新材料至关重要 (Yadav & Ballabh, 2020)。

作用机制

The presence of the benzothiazole and thiazolo[4,5-g][1,3]benzothiazol-7-yl moieties suggests a potential role in targeting enzymes or receptors involved in cellular processes.

属性

IUPAC Name |

3-chloro-N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10ClN3OS3/c1-22-16-19-11-6-5-10-12(13(11)24-16)23-15(18-10)20-14(21)8-3-2-4-9(17)7-8/h2-7H,1H3,(H,18,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRDSNQIFTVVUKK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NC2=C(S1)C3=C(C=C2)N=C(S3)NC(=O)C4=CC(=CC=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10ClN3OS3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

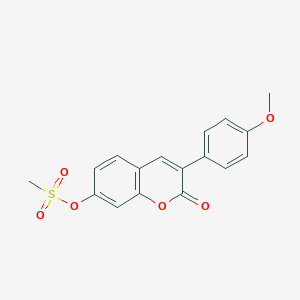

![4-[(4-chlorophenyl)sulfonyl]-2-(furan-2-yl)-N-(4-methoxyphenyl)-1,3-oxazol-5-amine](/img/structure/B2577250.png)

![[3-(3,4,5-Trifluorophenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine](/img/structure/B2577251.png)

![2-[2-(5-Bromofuran-2-amido)-1,3-thiazol-4-yl]acetic acid](/img/structure/B2577252.png)

![1-{[3-(Aminomethyl)phenyl]methyl}piperidine-3-carboxamide](/img/structure/B2577255.png)

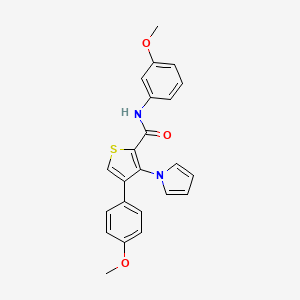

![N-[2-(3-chlorophenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3,4-diethoxybenzamide](/img/structure/B2577257.png)

![Ethyl 2-[[5-[(adamantane-1-carbonylamino)methyl]-4-(2,3-dimethylphenyl)-1,2,4-triazol-3-yl]sulfanyl]propanoate](/img/structure/B2577258.png)

![Methyl 2-[cyano(cyclopentyl)methyl]-1,3-thiazole-4-carboxylate](/img/structure/B2577260.png)

![3-Carbamoyl-1-[(2-methylpropan-2-yl)oxycarbonyl]azetidine-3-carboxylic acid](/img/structure/B2577263.png)

![N-(3-acetylphenyl)-6-(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B2577267.png)

![2-[(4-chlorobenzyl)sulfanyl]-3H-indol-3-one N-[3-(trifluoromethyl)phenyl]hydrazone](/img/structure/B2577268.png)